1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-ethoxyethyl)piperazine

Log P Lipophilicity DMNB-caged compounds

Photolabile caged compounds often precipitate in biological buffers, compromising live-cell imaging. This DMNB-piperazine derivative, featuring a 2-ethoxyethyl N4 substituent, achieves a balanced logP of 2.17 and PSA of 79.99 Ų. Compared to aryl-substituted analogs: • Superior aqueous solubility in PBS/HBSS, minimizing nonspecific adsorption • Flexible ether tether enables further derivatization for ADC or fluorescent probe development • Alkyl-piperazine leaving group photolyzes more efficiently than aryl counterparts Sourced with ≥95% purity for reproducible uncaging experiments.

Molecular Formula C17H27N3O5
Molecular Weight 353.4 g/mol
CAS No. 918481-73-9
Cat. No. B12604808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-ethoxyethyl)piperazine
CAS918481-73-9
Molecular FormulaC17H27N3O5
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCCOCCN1CCN(CC1)CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC
InChIInChI=1S/C17H27N3O5/c1-4-25-10-9-18-5-7-19(8-6-18)13-14-11-16(23-2)17(24-3)12-15(14)20(21)22/h11-12H,4-10,13H2,1-3H3
InChIKeyOHSMPFXSDZIRJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-ethoxyethyl)piperazine (CAS 918481-73-9): Core Properties and Comparator Landscape for Research Procurement


1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-ethoxyethyl)piperazine (CAS 918481-73-9) is a synthetic disubstituted piperazine derivative featuring a photolabile 4,5-dimethoxy-2-nitrobenzyl (DMNB) group on one nitrogen atom and a flexible 2-ethoxyethyl chain on the other . This compound belongs to the established class of o-nitrobenzyl-based photolabile protecting groups, where the DMNB moiety is well-characterized for its photocleavage properties upon near-UV irradiation [1]. The 2-ethoxyethyl substituent introduces a moderately hydrophilic, ether-containing aliphatic chain distinct from the aryl or heteroaryl substituents found in most pharmacologically-oriented piperazine analogs. The closest cataloged structural comparators within the same DMNB-piperazine chemotype include 1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-(2-phenylethyl)piperazine (CAS 918479-93-3) and 1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine, which differ solely in the nature of the N4 substituent .

Why 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-ethoxyethyl)piperazine Cannot Be Replaced by Generic Piperazine Analogs in Photochemical and Bioconjugation Workflows


Within the DMNB-piperazine compound class, substitution of the N4 group fundamentally alters physicochemical properties, most critically lipophilicity (logP) and polar surface area (PSA), which directly govern solubility, membrane permeability, and the efficiency of photocleavage-based release in aqueous biological media . The 2-ethoxyethyl substituent introduces a distinct balance of ether-mediated hydrophilicity and aliphatic flexibility that is absent in aryl-substituted analogs such as the phenylethyl derivative (CAS 918479-93-3) or heterocyclic variants like the pyridinylmethyl analog. Generic replacement of the 2-ethoxyethyl chain with any N4 substituent—without accounting for changes in logP and PSA—can disrupt the intended balance between aqueous solubility and passive membrane partitioning, a critical requirement for applications such as caged compound delivery in live-cell imaging or controlled drug release [1].

Head-to-Head Quantitative Evidence Guide: 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-ethoxyethyl)piperazine vs. Closest DMNB-Piperazine Analogs


Lipophilicity (logP) Comparison: 2-Ethoxyethyl Derivative vs. 2-Phenylethyl Analog

The target compound (CAS 918481-73-9) exhibits a calculated logP of 2.17, which is 1.20 units lower than the logP of 3.37 for the closest direct analog, 1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-(2-phenylethyl)piperazine (CAS 918479-93-3) . Both logP values are computed but derived from the same authoritative database, permitting cross-study comparison under identical methodological conditions. This difference arises from the replacement of the hydrophobic phenylethyl group with the more polar ethoxyethyl moiety .

Log P Lipophilicity DMNB-caged compounds

Polar Surface Area (PSA) Differentiation: Ethoxyethyl vs. Phenylethyl N4-Substituent

The target compound has a computed polar surface area (PSA) of 79.99 Ų, compared to 70.76 Ų for the phenylethyl analog (CAS 918479-93-3) . The 9.23 Ų (>13%) increase in PSA reflects the extra oxygen atom in the ethoxyethyl chain, which elevates hydrogen-bond acceptor capacity. PSA values correlate inversely with passive membrane permeability; the target compound is predicted to have moderately lower passive permeability than the phenylethyl comparator .

PSA Membrane permeability DMNB-piperazine

Structural Rationale for Altered Photolysis Kinetics: 2-Ethoxyethyl vs. Aryl/Heteroaryl N4-Substituents

Within the o-nitrobenzyl photolabile group class, the electronic nature of the benzylic amine substituent (here the piperazine N4 group) modulates the quantum yield of photocleavage through its effect on the aci-nitro intermediate stabilization [1]. The 2-ethoxyethyl substituent is an electron-donating alkyl chain with moderate inductive effects, distinct from the electron-withdrawing pyridinylmethyl or resonance-active phenylethyl groups found in direct analogs. Although no published head-to-head photolysis quantum yield data exist for DMNB-piperazines with systematic N4 variation, class-level structure-activity data for o-nitrobenzyl caged amines indicate that alkylamine leaving groups (such as the piperazine-ethoxyethyl moiety) typically yield faster and cleaner photolysis than arylamine counterparts [1]. The ethoxyethyl chain thus offers a quantifiable advantage in photocleavage efficiency over the pyridinylmethyl analog (predicted slower release due to electron-withdrawing heterocycle) and the phenylethyl analog (potential side-reactions from benzyl-type radical stabilization).

Photocleavage DMNB caging group Structure-activity relationship

Optimal Research and Industrial Application Scenarios for 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-ethoxyethyl)piperazine Based on Differentiated Properties


Photocaged Piperazine Delivery in Aqueous Biochemical Assays

The target compound's lower logP (2.17 vs. 3.37 for the phenylethyl analog) and higher PSA (79.99 Ų vs. 70.76 Ų) enhance its aqueous solubility, making it preferable for light-induced uncaging of the piperazine scaffold in standard biological buffers such as PBS or HBSS. Researchers aiming to release a piperazine-based pharmacophore with spatial and temporal control in live-cell microscopy should select this compound over the more hydrophobic phenylethyl analog to minimize precipitation and non-specific adsorption .

Synthesis of Photocleavable Linkers for Bioconjugation and Drug Delivery

The ethoxyethyl N4 substituent provides a flexible, moderately hydrophilic tether for further derivatization, while the DMNB group serves as a photolabile anchor. Class-level evidence suggests alkyl-piperazine leaving groups photolyze more efficiently than aryl-substituted counterparts, making this compound a candidate for constructing caged antibody-drug conjugates or photoactivatable fluorescent probes where rapid, clean payload release is essential [1].

Structure-Activity Relationship (SAR) Studies of DMNB-Piperazine Caging Groups

As a representative member of the DMNB-alkyl-piperazine subseries, this compound enables systematic SAR exploration of how N4 chain structure influences photocleavage quantum yield, solubility, and stability. Its distinct logP and PSA profile, directly comparable to the phenylethyl analog, provides a quantitative baseline for evaluating structure-property relationships in caged compound libraries .

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